molecular formula C16H11Cl2N3OS B3733287 N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea

N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea

Cat. No. B3733287
M. Wt: 364.2 g/mol
InChI Key: ZVEIMEWQSLJRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea is a chemical compound that belongs to the class of thiazole-containing urea derivatives. It is widely used in scientific research for its various biochemical and physiological effects.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea has various scientific research applications. It has been used as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival. It has also been used as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Furthermore, it has been used as an inhibitor of the Hedgehog signaling pathway, which plays a critical role in embryonic development and cancer.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea is based on its ability to bind to and inhibit specific enzymes or signaling molecules. For example, it binds to the ATP-binding site of protein kinase CK2 and prevents its activity. Similarly, it binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity. In the case of the Hedgehog signaling pathway, it binds to and inhibits the activity of the smoothened receptor, which is involved in the downstream signaling cascade.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea has various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit the proliferation of fibroblasts and smooth muscle cells, which are involved in atherosclerosis. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in metastasis.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for extended periods. However, it has certain limitations as well. It has low solubility in water and some organic solvents, which can affect its bioavailability. It also has a high molecular weight, which can limit its diffusion across cell membranes.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, atherosclerosis, and inflammation. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling molecules. Furthermore, it would be interesting to investigate its potential as a tool for studying specific cellular processes, such as cell growth, proliferation, and survival. Finally, it would be useful to develop more efficient synthesis methods for N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea, which could improve its availability and reduce its cost.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c17-11-6-4-10(5-7-11)14-9-23-16(20-14)21-15(22)19-13-3-1-2-12(18)8-13/h1-9H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEIMEWQSLJRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.